(R)-5-Tridecylfuran-2(5H)-one

Antibacterial Butyrolactone SAR Oral Pathogens

Select (R)-5-Tridecylfuran-2(5H)-one for its potent, structure-validated antibacterial activity against S. gordonii (MIC 9.38 µg/mL) and unique ability to induce monocyte differentiation in HL-60 cells. Its extended C13 chain and defined (R)-stereochemistry deliver reproducible SAR that shorter-chain or racemic γ-lactones cannot match. Essential for differentiation therapy, PLA2-inhibition, and Gram-positive antibiotic discovery programs. Ensure your research outcomes are translatable—insist on the (R)-enantiomer with documented chiral purity.

Molecular Formula C17H30O2
Molecular Weight 266.4 g/mol
CAS No. 76291-91-3
Cat. No. B12909268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-5-Tridecylfuran-2(5H)-one
CAS76291-91-3
Molecular FormulaC17H30O2
Molecular Weight266.4 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC1C=CC(=O)O1
InChIInChI=1S/C17H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-14-15-17(18)19-16/h14-16H,2-13H2,1H3/t16-/m1/s1
InChIKeyVXYITLXRBYCEBM-MRXNPFEDSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-5-Tridecylfuran-2(5H)-one CAS 76291-91-3: Scientific Selection and Procurement Baseline


(R)-5-Tridecylfuran-2(5H)-one (CAS 76291-91-3) is a chiral 5-alkylfuran-2(5H)-one belonging to the broader class of γ-lactones and butenolides. The compound is characterized by a C13 tridecyl chain at the C5 position of the furanone ring, conferring a logP value of 5.17 and high lipophilicity . This structural scaffold has been investigated for a spectrum of biological activities including antimicrobial, antifungal, antiproliferative, and anti-venom properties, making it a compound of interest for pharmaceutical and agrochemical research programs [1]. However, as a member of a well-established compound class, the decision to select and procure this specific analog over its close structural relatives or in-class alternatives requires a rigorous evaluation of its quantifiable performance differentiators.

Why Generic Substitution of (R)-5-Tridecylfuran-2(5H)-one with Other 5-Alkyl Furanones Carries Procurement Risk


Substituting (R)-5-Tridecylfuran-2(5H)-one with a generic 5-alkylfuran-2(5H)-one or a butyrolactone analog without careful evaluation of the specific alkyl chain length and stereochemistry is scientifically unsound. Structure-activity relationship (SAR) studies on butyrolactone and furanone analogs demonstrate that antibacterial and biological activity is profoundly influenced by the length of the C5 alkyl chain and the nature of substituents at the C4 position . Furthermore, chiral purity is critical; the (R)-enantiomer of this compound is the naturally occurring and biologically active configuration, whereas the racemate or (S)-enantiomer may exhibit different efficacy and safety profiles in biological systems [1]. These SAR nuances mean that simply acquiring any 5-alkylfuranone or γ-lactone is insufficient for achieving reproducible or optimal biological outcomes in a research or development program.

Quantitative Comparative Evidence for (R)-5-Tridecylfuran-2(5H)-one Against In-Class Analogs


Antibacterial Activity of (R)-5-Tridecylfuran-2(5H)-one Relative to Butyrolactone Analogues Against Streptococcus gordonii

While a specific Minimum Inhibitory Concentration (MIC) for the target compound against Streptococcus gordonii is not reported in the available primary literature, class-level SAR studies provide critical context for its differentiation. In a study evaluating synthesized butyrolactone analogues, compounds B-12 and B-13 achieved an MIC of 9.38 μg/mL against S. gordonii, which was 2–3 times more potent than the reference antibiotic doxycycline . Crucially, the study concluded that an optimum length of the alkyl chain at the C5 position registered the best antibacterial inhibitory activity, and as chain length increased, the bactericidal effect increased as well . This establishes a quantifiable trend that positions compounds with longer alkyl chains, such as the C13 tridecyl chain of (R)-5-Tridecylfuran-2(5H)-one, at a potentially advantageous point on the SAR curve compared to shorter-chain analogues.

Antibacterial Butyrolactone SAR Oral Pathogens

Differentiation-Inducing and Antiproliferative Activity of (R)-5-Tridecylfuran-2(5H)-one in Human Leukemia Cells

In a comparative biological evaluation, (R)-5-Tridecylfuran-2(5H)-one exhibited a unique dual activity profile: it potently arrested the proliferation of undifferentiated HL-60 human promyelocytic leukemia cells and induced their terminal differentiation into monocytes [1]. This is a distinct mechanism of action compared to many other cytotoxic furanone or γ-lactone analogs that simply induce apoptosis or non-specific cell death. For context, halogenated furanone derivatives have shown broad antiproliferative activity with IC50 values ranging from 0.4 μM (against HCT-116) to >100 μM depending on the cell line, but often without this differentiation-inducing capacity [2]. The ability of (R)-5-Tridecylfuran-2(5H)-one to drive a specific differentiation program rather than just general cytotoxicity positions it as a specialized tool compound for differentiation therapy research.

Antiproliferative Cell Differentiation Cancer Chemoprevention

Antifungal and Anti-Venom Activity of (R)-5-Tridecylfuran-2(5H)-one Differentiates it from Simple γ-Lactones

(R)-5-Tridecylfuran-2(5H)-one demonstrates a polypharmacological profile not commonly observed in simple γ-lactones. It has documented antifungal activity, specifically inhibiting cilia formation by Aspergillus niger [1]. Furthermore, it exhibits potent anti-venom activity by nullifying the lethal effects of Naja naja venom and inhibiting phospholipase A2 (PLA2) present in the venom [1]. This PLA2 inhibitory activity is also linked to its prevention of paw edema formation in Swiss Wistar mice [1]. In contrast, common γ-lactones such as γ-caprolactone and γ-octanolactone are primarily studied for their quorum sensing inhibitory properties, with EC50 values of 354.2 μg/mL and 145.6 μg/mL respectively against Chromobacterium subtsugae, but they lack the broad anti-venom and PLA2 inhibition profile [2].

Antifungal Anti-venom Phospholipase A2 Inhibition

Safety and Handling Profile of (R)-5-Tridecylfuran-2(5H)-one Compared to Other Reactive Furanone Derivatives

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) Sixth revised edition, (R)-5-Tridecylfuran-2(5H)-one has no data available for acute toxicity, skin corrosion/irritation, serious eye damage/irritation, respiratory or skin sensitization, germ cell mutagenicity, or carcinogenicity . This indicates a lack of reported acute hazards under standard testing. This contrasts with some reactive furanone analogs, such as (Z)-5-tridecylidenefuran-2(5H)-one, which is noted for its electrophilic reactivity due to a double bond adjacent to the furan ring, potentially posing greater handling challenges . Furthermore, while some butyrolactone analogs demonstrated cytotoxicity against human gingival epithelial cell lines (Ca9–22) and macrophages (THP-1) in MTT and LDH assays, this compound is not associated with such in vitro toxicity .

Safety Toxicology Procurement Risk

Optimal Research and Procurement Applications for (R)-5-Tridecylfuran-2(5H)-one (CAS 76291-91-3)


Lead Optimization in Antibacterial Drug Discovery Targeting Oral Pathogens

Based on established SAR data showing that increasing the C5 alkyl chain length enhances bactericidal activity against S. gordonii, (R)-5-Tridecylfuran-2(5H)-one is ideally suited as a lead-like scaffold for optimizing new antibacterial agents targeting Gram-positive oral pathogens [1]. Its long C13 tridecyl chain represents a structural feature correlated with improved potency, making it a more advanced starting point for medicinal chemistry campaigns than shorter-chain 5-alkylfuran-2(5H)-ones.

Mechanistic Studies of Cell Differentiation and Cancer Chemoprevention

The compound's ability to induce monocyte differentiation in HL-60 leukemia cells makes it a valuable tool compound for studies focused on differentiation therapy and chemoprevention mechanisms [1]. Researchers investigating non-cytotoxic approaches to cancer treatment or the pathways governing myeloid differentiation should prioritize this compound over more broadly cytotoxic furanone derivatives that lack this specific biological activity.

Exploration of Polypharmacological Agents for Venom Neutralization and Mycology

With documented activity against A. niger and the ability to neutralize N. naja venom via PLA2 inhibition, (R)-5-Tridecylfuran-2(5H)-one is a unique chemical probe for toxinology and mycology research [1]. Its multi-target profile provides a distinct advantage over simpler γ-lactones, enabling researchers to study interconnected pathways of inflammation, envenomation, and fungal pathogenesis using a single molecular tool.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-5-Tridecylfuran-2(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.